molecular formula C16H16N4O B6901083 N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide

N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide

Cat. No.: B6901083
M. Wt: 280.32 g/mol
InChI Key: DQVYLSIMWRBKIA-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring.

Properties

IUPAC Name

N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-15-8-14(18-12(2)21)9-17-16(15)20(19-11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVYLSIMWRBKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)NC(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reaction efficiency .

Industrial Production Methods

Industrial production methods for N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide involves its interaction with specific molecular targets, such as TRKs. Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide lies in its specific substitution pattern and its potent activity against TRKs, making it a valuable candidate for further research and development in cancer therapy.

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